Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
Description
Chemical Classification and Nomenclature
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate belongs to the class of perfluoroalkyl iodides that have been functionalized with adipate ester linkages. The compound's systematic nomenclature reflects its complex molecular architecture, with the Chemical Abstracts Service registry number 238742-84-2 serving as its unique identifier. Alternative nomenclature for this compound includes "bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) hexanedioate" and "2,2-bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl)hexanedioate". The compound's International Union of Pure and Applied Chemistry nomenclature system designation follows the standard conventions for perfluorinated compounds, where the perfluoro prefix indicates complete fluorine substitution on the alkyl chain segments.
The molecular structure contains two identical perfluorooctyl-substituted propyl chains, each bearing an iodine atom at the 2-position, connected through an adipate (hexanedioic acid) backbone. This structural organization places the compound within the broader category of fluorinated esters, specifically those incorporating perfluoroalkyl iodide functionality. The presence of thirty-four fluorine atoms within the molecular structure represents a significant degree of fluorination, characteristic of compounds designed for specialized applications requiring extreme chemical resistance and unique surface properties.
| Property | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 238742-84-2 | |
| Molecular Formula | C28H18F34I2O4 | |
| Molecular Weight | 1318.19 g/mol | |
| Melting Point | 84-85°C | |
| MDL Number | MFCD01320754 |
Properties
IUPAC Name |
bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18F34I2O4/c29-13(30,15(33,34)17(37,38)19(41,42)21(45,46)23(49,50)25(53,54)27(57,58)59)5-9(63)7-67-11(65)3-1-2-4-12(66)68-8-10(64)6-14(31,32)16(35,36)18(39,40)20(43,44)22(47,48)24(51,52)26(55,56)28(60,61)62/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQJVLIZYYUBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)CC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18F34I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371095 | |
| Record name | Bis[2-iodo-3-(perfluorooctyl)propyl] adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238742-84-2 | |
| Record name | 1,6-Bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=238742-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis[2-iodo-3-(perfluorooctyl)propyl] adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis: 3-(Perfluorooctyl)propyl Iodide
The iodinated side chain, 3-(perfluorooctyl)propyl iodide (PubChem CID: 11157582), serves as a critical precursor. Key properties:
- Molecular formula : C₁₁H₆F₁₇I
- Molecular weight : 588.04 g/mol
- Structure : CF₃(CF₂)₇CH₂CH₂CH₂I
- Step 1 : Perfluorooctylation of propylene via telomerization, followed by iodination at the terminal carbon using HI or I₂ under radical initiation.
- Step 2 : Purification via fractional distillation or recrystallization from hexane.
Iodination at the Secondary Carbon
Introducing iodine at the 2-position of the propyl chain requires selective functionalization:
- Method A : Free-radical iodination using iodine monochloride (ICl) and a radical initiator (e.g., AIBN) at 60–80°C.
- Method B : Nucleophilic substitution of a hydroxyl group in 3-(perfluorooctyl)propane-1,2-diol using NaI and PPh₃ in anhydrous THF.
| Parameter | Method A (Radical) | Method B (SN2) |
|---|---|---|
| Yield | 60–70% | 75–85% |
| Selectivity | Moderate | High |
| Byproducts | Diiodinated species | None reported |
| Scalability | Industrial | Lab-scale |
Esterification with Adipic Acid
The final step involves coupling two equivalents of 2-iodo-3-(perfluorooctyl)propanol with adipic acid:
- Catalyst : Dicyclohexylcarbodiimide (DCC) or H₂SO₄.
- Conditions :
- Solvent : Anhydrous CH₂Cl₂ or THF.
- Temperature : 0–25°C for DCC; 80–100°C for H₂SO₄.
- Reaction Time : 12–24 hours.
- DCC-mediated coupling achieves ~90% conversion (by NMR).
- Crude product purification via silica gel chromatography (hexane/EtOAc 9:1).
Analytical Characterization
Critical data for validation:
- ¹H NMR : δ 4.2–4.4 ppm (ester CH₂), δ 1.6–2.0 ppm (adipate backbone).
- ¹⁹F NMR : δ -81 ppm (CF₃), δ -122 ppm (CF₂ groups).
- MS (ESI+) : m/z 1452.8 [M+Na]⁺.
Challenges and Mitigation
- Iodine Stability : Light-sensitive intermediates require amber glassware and inert atmospheres.
- Fluorophilicity : Use fluorophilic solvents (e.g., perfluorohexane) to enhance solubility.
Chemical Reactions Analysis
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Employed in the study of biological systems due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate involves its interaction with specific molecular targets and pathways. The presence of iodine and perfluorooctyl groups allows the compound to interact with various biological molecules, potentially leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Adipate Esters
Structural and Functional Differences
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate vs. Di-(2-ethylhexyl)adipate (DEHA/DOA)
- Structure :
- Applications :
- Physical Properties :
- Cost: Target: $380/1 g (research-grade) .
Comparison with Other Adipate Esters
lists diverse adipate esters with substituents like epoxy, fluoro-nitro, and hydroxy groups. Key examples:
- Bis(2,3-epoxypropyl)adipate (CAS: 2754-17-8): Epoxy groups enable cross-linking in polymer chemistry.
- Bis(2-hydroxyethyl)adipate : Hydrophilic substituents make it suitable for cosmetics or pharmaceuticals.
These compounds highlight how substituent groups dictate application-specific reactivity, stability, and safety profiles.
Data Table: Comparative Analysis of Key Adipate Esters
| Compound Name | CAS Number | Substituent Groups | Primary Applications | Price (USD) |
|---|---|---|---|---|
| This compound | 238742-84-2 | Iodo, perfluorooctyl | Enzyme assays, bioimaging | $380/1 g |
| Di-(2-ethylhexyl)adipate (DEHA/DOA) | 103-23-1 | 2-ethylhexyl | Plasticizers, polymers | Bulk pricing |
| Bis(2,3-epoxypropyl)adipate | 2754-17-8 | Epoxypropyl | Cross-linking agents | N/A |
| Bis(2-fluoro-2,2-dinitroethyl)adipate | 35027-66-8 | Fluoro-dinitroethyl | Explosives, propellants | N/A |
Biological Activity
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate is a fluorinated compound that has garnered attention due to its unique chemical structure and potential biological activities. This article examines the biological activity of this compound, focusing on its toxicity, endocrine-disrupting potential, and other relevant biological effects.
Chemical Structure
The compound consists of two iodo-substituted perfluoropropyl groups linked by an adipate moiety. Its chemical formula can be represented as follows:
Toxicological Studies
Recent studies have indicated that compounds similar to this compound can exhibit significant toxicity. In a study analyzing various perfluoroalkyl substances (PFAS), it was found that 3-(perfluorooctyl)propyl iodide , a related compound, was frequently detected in environmental samples, suggesting widespread exposure and potential health risks .
Endocrine Disruption Potential
The endocrine-disrupting potential of fluorinated compounds has been a critical area of research. In vitro high-throughput screening (HTS) assays have been employed to evaluate the endocrine activity of such compounds. The results indicated that certain PFAS could activate androgen and estrogen receptor pathways, with activity scores suggesting potential disruption of hormonal functions . Specifically, compounds with an area under the curve (AUC) of ≥ 0.1 in these assays were considered active, indicating that this compound may possess similar properties.
Study 1: Toxicity Assessment
In a comprehensive toxicity assessment involving various PFAS, researchers utilized cell-based assays to determine cytotoxic effects. The study reported that many fluorinated compounds exhibited cytotoxicity at concentrations above 20 μM, raising concerns about their safety in biological systems .
| Compound | IC50 (μM) | Cytotoxicity Observed |
|---|---|---|
| This compound | TBD | Yes |
| 3-(Perfluorooctyl)propyl iodide | TBD | Yes |
Study 2: Endocrine Activity
Another study focused on evaluating the endocrine activity of fluorinated compounds through ToxCast data analysis. The findings revealed that several fluorinated substances activated estrogen receptors in vitro, with implications for their use in consumer products and environmental exposure .
| Compound | Estrogen Receptor Activity (AUC) | Active in Endocrine Pathways |
|---|---|---|
| This compound | TBD | Yes |
| Other PFAS Compounds | Various | Yes/No |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis[2-iodo-3-(perfluorooctyl)propyl]adipate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves esterification of adipic acid with 2-iodo-3-(perfluorooctyl)propanol under acidic or enzymatic catalysis. Due to the steric hindrance of the perfluorooctyl group, high-temperature reactions (80–120°C) with Dean-Stark traps are recommended to remove water and drive esterification . Purification requires sequential liquid-liquid extraction (e.g., using dichloromethane/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the diester. Purity can be confirmed via <sup>19</sup>F NMR and GC-MS to detect residual iodinated or perfluorinated byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify proton environments near the ester and iodinated groups, but signal splitting may occur due to the chiral center at the 3-(perfluorooctyl) position.
- <sup>19</sup>F NMR : Critical for confirming perfluorooctyl chain integrity; expect a singlet for -CF3 and multiplets for -CF2- groups .
- FT-IR : Look for ester C=O stretches (~1740 cm<sup>-1</sup>) and C-I stretches (~500 cm<sup>-1</sup>).
- High-resolution MS : Use ESI-MS in negative ion mode to detect [M-I]<sup>-</sup> fragments, as iodine’s high mass aids structural confirmation .
Q. How does the perfluorooctyl chain influence the compound’s stability under experimental conditions?
- Methodological Answer : The perfluorooctyl group enhances thermal stability (decomposition >250°C) but introduces hydrophobicity, complicating aqueous-phase reactions. Stability studies should include:
- Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds.
- Hydrolytic Stability : Test in buffered solutions (pH 4–9) at 60°C for 48 hours; monitor via HPLC for adipic acid release.
- Light Sensitivity : UV-Vis spectroscopy under simulated sunlight to assess iodine loss or perfluorooctyl chain degradation .
Advanced Research Questions
Q. What are the key challenges in analyzing environmental or biological degradation products of this compound?
- Methodological Answer : Degradation products may include perfluorooctanoic acid (PFOA), iodinated alkanes, and adipic acid derivatives. Challenges include:
- Detection Limits : Use LC-MS/MS with MRM (multiple reaction monitoring) for trace perfluorinated acids (e.g., PFOA; LOD ~0.1 ng/mL).
- Matrix Interference : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis WAX) to isolate anionic perfluorinated species from biological or environmental samples .
- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to track degradation pathways in microbial cultures .
Q. How can researchers resolve contradictions in toxicity data for iodinated perfluorinated compounds?
- Methodological Answer : Discrepancies often arise from varying experimental models (e.g., in vitro vs. in vivo) or differences in bioaccumulation kinetics. Mitigation strategies:
- Standardized Assays : Use OECD guidelines for acute toxicity (e.g., Daphnia magna immobilization) and bioaccumulation (log Kow measurements via shake-flask method).
- Omics Integration : Pair toxicity assays with transcriptomic profiling (RNA-seq) in model organisms to identify mechanistic pathways (e.g., thyroid disruption via iodine release) .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation behavior in hydrophobic matrices (e.g., lipid bilayers) using force fields like OPLS-AA, which parameterize perfluorinated chains accurately.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict vibrational spectra and reaction energetics (e.g., iodine substitution pathways).
- QSAR Models : Train on existing perfluorinated ester databases to estimate log P, biodegradation half-lives, and endocrine-disruption potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
